7-Fluoro-3,4-dihydroisoquinoline
Overview
Description
7-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals and materials science.
Preparation Methods
The synthesis of 7-Fluoro-3,4-dihydroisoquinoline can be achieved through several routes:
Chemical Reactions Analysis
7-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions:
Scientific Research Applications
7-Fluoro-3,4-dihydroisoquinoline has several applications in scientific research:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique biological activities.
Materials Science: Due to its fluorinated structure, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used as a probe in biological studies to understand the role of fluorine in modulating biological activity.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydroisoquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in neurotransmitter synthesis, which is relevant for its potential use in treating neurological disorders.
DNA Intercalation: This compound can intercalate into DNA, disrupting its function and leading to anticancer effects.
Receptor Binding: The compound can bind to specific receptors in the brain, modulating their activity and affecting neurological function.
Comparison with Similar Compounds
7-Fluoro-3,4-dihydroisoquinoline can be compared with other fluorinated isoquinolines:
7-Fluoroisoquinoline: This compound lacks the dihydro structure and has different chemical reactivity and biological activity.
3,4-Dihydroisoquinoline: The absence of the fluorine atom in this compound results in different pharmacological properties.
7-Trifluoromethyl-3,4-dihydroisoquinoline: The presence of a trifluoromethyl group instead of a single fluorine atom significantly alters the compound’s electronic properties and biological activity.
Properties
IUPAC Name |
7-fluoro-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIQDRFJNEVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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